3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is a compound of interest in organic chemistry due to its unique structural features and reactivity. This compound contains a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The presence of two fluorine atoms adds to its chemical stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol typically involves the protection of a hydroxyl group followed by the introduction of fluorine atoms. One common method starts with 1,3-propanediol, which is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form the TBS-protected intermediate. This intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBS group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Substitution: Acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) are effective for deprotection.
Major Products Formed
Oxidation: Formation of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanal or 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of 2,2-difluoropropan-1-ol after deprotection.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol involves its reactivity due to the presence of the TBS protecting group and the difluoro moiety. The TBS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites. The difluoro group enhances the compound’s stability and reactivity, making it a useful intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)propan-1-ol: Lacks the difluoro groups, making it less reactive in certain contexts.
2,2-Difluoropropan-1-ol: Does not have the TBS protecting group, leading to different reactivity and stability.
3-((tert-Butyldimethylsilyl)oxy)-2-fluoropropan-1-ol: Contains only one fluorine atom, resulting in different chemical properties.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is unique due to the combination of the TBS protecting group and the difluoro moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C9H20F2O2Si |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C9H20F2O2Si/c1-8(2,3)14(4,5)13-7-9(10,11)6-12/h12H,6-7H2,1-5H3 |
InChI Key |
UUUIKBCVTNOIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.